molecular formula C12H8ClFO2S B1336029 3-(4-fluorophenyl)benzenesulfonyl Chloride CAS No. 861248-58-0

3-(4-fluorophenyl)benzenesulfonyl Chloride

Cat. No. B1336029
M. Wt: 270.71 g/mol
InChI Key: BBTKFJNSQWKALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-fluorophenyl)benzenesulfonyl Chloride" is a derivative of benzenesulfonyl chloride with a fluorine atom on the phenyl ring. This functional group is known for its reactivity and is often used in the synthesis of various organic compounds, including sulfonamides and sulfonylureas, which have significant biological activities. The presence of the fluorine atom can influence the electronic properties of the molecule and can enhance its reactivity in certain chemical reactions .

Synthesis Analysis

The synthesis of related fluorinated benzenesulfonyl compounds involves multiple steps, including the functionalization of the benzene ring and the introduction of the sulfonyl chloride group. For instance, 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide were synthesized from their corresponding benzenesulfonyl chlorides through ammonification . Similarly, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate demonstrates the incorporation of a fluorine atom and a sulfonyl group into a biologically active molecule .

Molecular Structure Analysis

The molecular structure of fluorinated benzenesulfonyl compounds is characterized by X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the crystal. For example, the molecular structure of a related compound was determined to exist in a monoclinic P21/c space group with one molecule in the asymmetric part of the unit cell . The presence of the fluorine atom can affect the overall molecular geometry and the electronic distribution within the molecule.

Chemical Reactions Analysis

Fluorinated benzenesulfonyl compounds are versatile intermediates in organic synthesis. They can undergo nucleophilic aromatic substitution reactions where the fluorine atom is replaced by various nucleophiles, such as oxygen, sulfur, and nitrogen nucleophiles . Additionally, these compounds can be used to synthesize high-affinity inhibitors of enzymes, as demonstrated by the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which inhibit kynurenine 3-hydroxylase .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-fluorophenyl)benzenesulfonyl Chloride" would be influenced by the presence of the sulfonyl chloride group and the fluorine atom. The sulfonyl chloride group is highly reactive, making it a valuable functional group for further chemical modifications. The fluorine atom is electronegative, which can lead to increased stability of certain bonds and can affect the acidity and basicity of the molecule. The compound's solubility, boiling point, and melting point would be determined by its molecular structure and the intermolecular forces present in the solid state .

Scientific Research Applications

Prosthetic Agent for Radiolabeling

3-[18F]Fluoropropanesulfonyl chloride has been used as a prosthetic agent for fluorine-18 labeling, which is important in positron emission tomography (PET) imaging. This compound demonstrates effective labeling of amines and has shown potential for automation, contributing to advances in diagnostic imaging (Löser et al., 2013).

Solvolysis Rate Studies

Research on solvolysis rates of benzenesulfonyl chloride has provided insights into reaction mechanisms in organic chemistry. This information is crucial for developing new pharmaceuticals and understanding chemical reaction pathways (Ryu et al., 2008).

Palladium-Catalysed Direct Arylations

Benzenesulfonyl chlorides have been used in palladium-catalysed direct arylations, allowing regioselective access to β-arylated thiophenes. This application is significant in synthetic chemistry, offering new pathways for compound synthesis (Yuan & Doucet, 2014).

Steric Hinderance Studies

Investigations into sterically hindered forms of benzenesulfonyl chloride have provided insights into the electronic structure and kinetic behavior of these molecules, which are important for developing new synthetic methods and understanding molecular interactions (Rublova et al., 2017).

Solid-Phase Synthesis

Benzenesulfonamides prepared from benzenesulfonyl chloride have been used as key intermediates in solid-phase synthesis. This application is significant in drug discovery and development, facilitating the synthesis of diverse chemical structures (Fülöpová & Soural, 2015).

Fluorescent Probes

4-Methylumbelliferone-based probes synthesized using benzenesulfonyl chloride have been used for sensitive detection of various compounds. This has applications in analytical chemistry, particularly in the detection and quantification of biomolecules (Wang, Yang, & Zhao, 2009).

Antibacterial Agents

Synthesis of N-substituted benzenesulfonamide derivatives using benzenesulfonyl chloride has led to the discovery of potent antibacterial agents. This is a critical area in medicinal chemistry, contributing to the development of new antibiotics (Abbasi et al., 2017).

properties

IUPAC Name

3-(4-fluorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-3-1-2-10(8-12)9-4-6-11(14)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTKFJNSQWKALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409195
Record name 3-(4-fluorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)benzenesulfonyl Chloride

CAS RN

861248-58-0
Record name 3-(4-fluorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.